7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
Overview
Description
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its versatile biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid. The resulting intermediate is then converted to the target compound using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other targets, such as tubulin and CDK2, contributing to its anticancer activity .
Comparison with Similar Compounds
7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine: This compound has similar biological activities but differs in its functional groups and specific applications.
Pyrazolo[1,5-A]pyrimidine Derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-4-1-5(8)12-6(11-4)9-3-10-12/h1,3H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPJTGDDKFYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496924 | |
Record name | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63882-72-4 | |
Record name | 7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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